molecular formula C18H21Cl2N2O6P B5097537 N-[(3,5-dichloro-2-methoxyphenyl)-diethoxyphosphorylmethyl]-3-nitroaniline

N-[(3,5-dichloro-2-methoxyphenyl)-diethoxyphosphorylmethyl]-3-nitroaniline

Cat. No.: B5097537
M. Wt: 463.2 g/mol
InChI Key: PABSPHBYZYBDFE-UHFFFAOYSA-N
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Description

N-[(3,5-dichloro-2-methoxyphenyl)-diethoxyphosphorylmethyl]-3-nitroaniline is a complex organic compound characterized by its unique chemical structure, which includes dichloro, methoxy, diethoxyphosphorylmethyl, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-dichloro-2-methoxyphenyl)-diethoxyphosphorylmethyl]-3-nitroaniline typically involves multiple steps, including the introduction of the dichloro and methoxy groups, followed by the incorporation of the diethoxyphosphorylmethyl and nitro groups. Common reagents used in these reactions include phosphorus oxychloride, diethyl phosphite, and nitric acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized to maximize yield and minimize waste, often employing advanced techniques such as microwave-assisted synthesis or catalytic processes to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-dichloro-2-methoxyphenyl)-diethoxyphosphorylmethyl]-3-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amino derivatives from reduction reactions and halogenated derivatives from substitution reactions .

Scientific Research Applications

N-[(3,5-dichloro-2-methoxyphenyl)-diethoxyphosphorylmethyl]-3-nitroaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(3,5-dichloro-2-methoxyphenyl)-diethoxyphosphorylmethyl]-3-nitroaniline involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloro-2-methoxyphenyl derivatives: These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical and biological properties.

    Diethoxyphosphorylmethyl derivatives: These compounds have similar phosphorus-containing groups, which influence their reactivity and applications.

    Nitroaniline derivatives:

Uniqueness

N-[(3,5-dichloro-2-methoxyphenyl)-diethoxyphosphorylmethyl]-3-nitroaniline is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[(3,5-dichloro-2-methoxyphenyl)-diethoxyphosphorylmethyl]-3-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21Cl2N2O6P/c1-4-27-29(25,28-5-2)18(15-9-12(19)10-16(20)17(15)26-3)21-13-7-6-8-14(11-13)22(23)24/h6-11,18,21H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PABSPHBYZYBDFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C1=C(C(=CC(=C1)Cl)Cl)OC)NC2=CC(=CC=C2)[N+](=O)[O-])OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2N2O6P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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